molecular formula C18H15N3O4S2 B278682 N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,2-benzothiazol-3-amine 1,1-dioxide

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,2-benzothiazol-3-amine 1,1-dioxide

Katalognummer B278682
Molekulargewicht: 401.5 g/mol
InChI-Schlüssel: SMANZWJKJQBXCA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,2-benzothiazol-3-amine 1,1-dioxide, also known as DMTB-TAZ, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Wirkmechanismus

The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,2-benzothiazol-3-amine 1,1-dioxide is not well understood. However, it is believed to act through the inhibition of various enzymes and proteins that are essential for the growth and survival of cancer cells and bacteria.
Biochemical and Physiological Effects
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,2-benzothiazol-3-amine 1,1-dioxide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,2-benzothiazol-3-amine 1,1-dioxide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,2-benzothiazol-3-amine 1,1-dioxide has been shown to inhibit the growth of bacteria by disrupting the bacterial cell membrane.

Vorteile Und Einschränkungen Für Laborexperimente

One of the primary advantages of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,2-benzothiazol-3-amine 1,1-dioxide is its potent antitumor and antibacterial activity. Additionally, N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,2-benzothiazol-3-amine 1,1-dioxide is relatively easy to synthesize and can be produced in large quantities. However, one of the limitations of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,2-benzothiazol-3-amine 1,1-dioxide is its limited solubility in water, which can make it challenging to use in certain lab experiments.

Zukünftige Richtungen

There are several future directions for the research and development of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,2-benzothiazol-3-amine 1,1-dioxide. One of the primary directions is the development of more potent and selective analogs of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,2-benzothiazol-3-amine 1,1-dioxide that can be used as anticancer and antibacterial agents. Additionally, further studies are needed to elucidate the mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,2-benzothiazol-3-amine 1,1-dioxide and to identify potential targets for drug development. Finally, the potential use of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,2-benzothiazol-3-amine 1,1-dioxide in other fields, such as material science and nanotechnology, should be explored.
Conclusion
In conclusion, N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,2-benzothiazol-3-amine 1,1-dioxide is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,2-benzothiazol-3-amine 1,1-dioxide involves a multi-step process, and it has been shown to exhibit potent antitumor and antibacterial activity. While there are limitations to its use in certain lab experiments, the future directions for the research and development of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,2-benzothiazol-3-amine 1,1-dioxide are promising.

Synthesemethoden

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,2-benzothiazol-3-amine 1,1-dioxide is synthesized through a multi-step process involving the reaction of various reagents. The synthesis starts with the reaction of 4-bromo-3,5-dimethoxybenzaldehyde with thiourea to form a thiazole intermediate. This intermediate is then reacted with 2-aminobenzothiazole to form the final product, N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,2-benzothiazol-3-amine 1,1-dioxide.

Wissenschaftliche Forschungsanwendungen

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,2-benzothiazol-3-amine 1,1-dioxide has been shown to have various scientific research applications. One of the primary applications is in medicinal chemistry, where it has been found to exhibit potent antitumor activity against various cancer cell lines. Additionally, N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,2-benzothiazol-3-amine 1,1-dioxide has been shown to inhibit the growth of bacteria, making it a potential candidate for the development of new antibiotics.

Eigenschaften

Produktname

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,2-benzothiazol-3-amine 1,1-dioxide

Molekularformel

C18H15N3O4S2

Molekulargewicht

401.5 g/mol

IUPAC-Name

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,1-dioxo-1,2-benzothiazol-3-amine

InChI

InChI=1S/C18H15N3O4S2/c1-24-14-8-7-11(9-15(14)25-2)13-10-26-18(19-13)20-17-12-5-3-4-6-16(12)27(22,23)21-17/h3-10H,1-2H3,(H,19,20,21)

InChI-Schlüssel

SMANZWJKJQBXCA-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)NC3=NS(=O)(=O)C4=CC=CC=C43)OC

Kanonische SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)NC3=NS(=O)(=O)C4=CC=CC=C43)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.